molecular formula C22H24N4O3S B3412887 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-22-4

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B3412887
CAS No.: 941266-22-4
M. Wt: 424.5 g/mol
InChI Key: HQPTUGLVSPEQNW-UHFFFAOYSA-N
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Description

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound featuring a benzene sulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the benzyl(methyl)amino and cyano groups. The final step involves the sulfonation of the benzene ring with diethylamine. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential to make the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Share a similar heterocyclic structure and are used in various medicinal and industrial applications.

    Indazoles: Another class of heterocycles with comparable biological activities.

    Benzimidazoles: Known for their use in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-13-11-18(12-14-19)21-24-20(15-23)22(29-21)25(3)16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPTUGLVSPEQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 2
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 3
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 4
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 5
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
Reactant of Route 6
4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

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